molecular formula C55H36N4O8 B022377 N-Bzhtcpp CAS No. 108440-59-1

N-Bzhtcpp

Cat. No.: B022377
CAS No.: 108440-59-1
M. Wt: 880.9 g/mol
InChI Key: TYKXQJUSHZBYAO-UHFFFAOYSA-N
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Description

N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is a porphyrin derivative, which is a type of organic compound known for its distinctive structure consisting of four pyrrole rings interconnected by methine bridges. Porphyrins are essential in various biological systems, such as heme and chlorophyll, and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine typically involves the condensation of benzaldehyde derivatives with pyrrole under acidic conditions to form the porphyrin macrocycle. The specific steps include:

    Condensation Reaction: Benzaldehyde derivatives react with pyrrole in the presence of an acid catalyst, such as trifluoroacetic acid, to form the porphyrin macrocycle.

    Benzylation: The porphyrin macrocycle is then benzylated using benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the benzyl groups.

Industrial Production Methods

Industrial production of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production .

Mechanism of Action

The mechanism of action of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This photodynamic effect leads to the oxidation of cellular components, resulting in cell death. The compound targets cellular membranes, proteins, and nucleic acids, disrupting their function and leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is unique due to the presence of benzyl groups, which enhance its solubility and reactivity. This makes it more versatile in various applications, including photodynamic therapy and as a catalyst in organic reactions .

Properties

CAS No.

108440-59-1

Molecular Formula

C55H36N4O8

Molecular Weight

880.9 g/mol

IUPAC Name

4-[23-benzyl-10,15,20-tris(4-carboxyphenyl)-21H-porphyrin-5-yl]benzoic acid

InChI

InChI=1S/C55H36N4O8/c60-52(61)36-14-6-32(7-15-36)48-40-22-23-41(56-40)49(33-8-16-37(17-9-33)53(62)63)43-25-27-45(58-43)51(35-12-20-39(21-13-35)55(66)67)47-29-28-46(59(47)30-31-4-2-1-3-5-31)50(44-26-24-42(48)57-44)34-10-18-38(19-11-34)54(64)65/h1-29,56H,30H2,(H,60,61)(H,62,63)(H,64,65)(H,66,67)

InChI Key

TYKXQJUSHZBYAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O

Synonyms

N-benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine
N-bzHTCPP

Origin of Product

United States

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